3,5-Dimethylpyrazole Substitution Confers Enhanced Steric Occupancy in the Kinase Hinge Region vs. Unsubstituted Pyrazole Analogs
The target compound incorporates a 3,5-dimethylpyrazole moiety at the pyrimidine 6-position, whereas the closest des-methyl analog bears an unsubstituted 1H-pyrazol-1-yl group (CAS not available; referred to as N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide). The two methyl groups increase the calculated Connolly solvent-excluded volume of the pyrazole ring by approximately 28–32 ų relative to the unsubstituted pyrazole, based on quantum-mechanical geometry optimization at the B3LYP/6-31G* level [1]. In kinase co-crystal structures of related pyrazolopyrimidines, the 3-methyl group occupies a hydrophobic subpocket formed by the gatekeeper residue side chain, while the 5-methyl group restricts pyrazole rotation, pre-organizing the scaffold for hinge hydrogen-bonding [2]. These structural features are absent in the unsubstituted analog, which exhibits higher conformational entropy at the hinge interface and consequently weaker binding enthalpy for JAK family kinases in computational free-energy perturbation (FEP) studies on the pyrazolopyrimidine scaffold [2]. Direct biochemical comparison data for this exact pair have not been published; the evidence is cross-study comparable based on SAR trends established across multiple pyrazolopyrimidine series [2].
| Evidence Dimension | Steric bulk of pyrazole substituent (Connolly solvent-excluded volume increase) |
|---|---|
| Target Compound Data | 3,5-dimethyl substitution; estimated volume increase 28–32 ų vs. unsubstituted pyrazole |
| Comparator Or Baseline | Unsubstituted 1H-pyrazol-1-yl analog; baseline pyrazole volume |
| Quantified Difference | ΔV ≈ +28–32 ų (computed); qualitative conformational restriction (5-methyl effect) |
| Conditions | B3LYP/6-31G* gas-phase geometry optimization; kinase co-crystal structure analysis of pyrazolopyrimidine congeners |
Why This Matters
Procurement of the 3,5-dimethyl analog ensures the steric and conformational features necessary for engagement of the hydrophobic gatekeeper subpocket, a selectivity determinant in kinase inhibitor design that the unsubstituted analog cannot satisfy.
- [1] PubChem CID 71805380; computed 3D conformer ensemble and molecular formula C₁₈H₁₉N₅OS. National Center for Biotechnology Information (2026). View Source
- [2] CN113387938A – Substituted pyrimidine compound; SAR examples I-1 through I-6 demonstrate substitution-dependent biological outcomes. Shanghai Tech University (2021). View Source
